molecular formula C15H15FO3S B2693918 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2305534-62-5

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B2693918
CAS No.: 2305534-62-5
M. Wt: 294.34
InChI Key: LPRULMDUEOHSQU-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate is a chemical compound for research use. It belongs to the class of sulfonate esters, which are valuable synthetic intermediates in organic chemistry . The structure combines a 4-fluorophenyl group and a mesitylene-sulfonate (2,4,5-trimethylbenzenesulfonate) group. The electron-donating methyl groups on the benzenesulfonate moiety can influence the compound's reactivity, making it a potential candidate in catalytic reactions and the synthesis of more complex molecules . Sulfonate esters are frequently employed in cross-coupling reactions, as alkylating agents, and as precursors in the synthesis of polymers and advanced materials. Researchers can use this compound to explore its properties and applications in method development and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-fluorophenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRULMDUEOHSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the reaction of 4-fluorophenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorophenol+2,4,5-Trimethylbenzenesulfonyl chlorideBase4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate+HCl\text{4-Fluorophenol} + \text{2,4,5-Trimethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Fluorophenol+2,4,5-Trimethylbenzenesulfonyl chlorideBase​4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can hydrolyze to yield 4-fluorophenol and 2,4,5-trimethylbenzenesulfonic acid.

    Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures facilitate the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted phenols.

    Hydrolysis: The primary products are 4-fluorophenol and 2,4,5-trimethylbenzenesulfonic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction context. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Planarity

  • Fluorophenyl-Containing Pyrazoles (): Pyrazole derivatives with 4-fluorophenyl substituents exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.6° to 10.5°, indicating moderate planarity .
  • Isostructural Thiazole Derivatives (): Fluorophenyl-substituted thiazoles demonstrate near-planar conformations except for one perpendicular fluorophenyl group, suggesting that bulky substituents (e.g., methyl groups in the target compound) could further disrupt planarity .

Electronic and Reactivity Profiles

  • The sulfonate group in the target compound may similarly improve solubility and binding affinity compared to non-polar analogs .
  • Sulfonamides and Sulfonyl Chlorides (): Compounds like 2,4-difluorobenzenesulfonamide (similarity score 0.70) and 2,4,5-trifluorobenzenesulfonamide (similarity score 0.67) exhibit higher acidity due to the sulfonamide group (-SO₂NH₂), enabling hydrogen bonding. In contrast, the sulfonate ester (-SO₃R) in the target compound lacks H-bond donors, reducing polarity but improving metabolic stability against hydrolytic enzymes .

Pharmacokinetic and Metabolic Considerations

  • QSAR and ADME Properties (): Fluorinated imidazole-5-ones derivatives show favorable drug-likeness with optimal Lipinski parameters.
  • Biotransformation (): Fungal metabolism of fluorophenyl compounds involves hydroxylation and oxidation. The trimethyl groups in the target compound could shield reactive sites, slowing metabolic degradation compared to less-substituted analogs like 2,4-difluorobenzenesulfonamide .

Data Tables: Key Comparisons

Table 1. Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight* log P (Predicted) Solubility (mg/mL) Key Features
4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate 2,4,5-trimethyl, 4-F ~308.3 ~3.5 <1 (low) High steric hindrance, lipophilic
2,4-Difluorobenzenesulfonamide 2,4-diF 191.1 ~1.2 ~15 Acidic, H-bond donor
2,4,5-Trifluorobenzenesulfonamide 2,4,5-triF 209.1 ~1.5 ~10 Enhanced electronegativity
3-(4-Fluorophenyl)-5-phenylpyrazole () Pyrazole core 280.3 ~2.8 ~5 Planar, moderate dihedral angles

*Calculated using average atomic masses.

Research Findings and Implications

  • Steric vs. Electronic Effects: The trimethyl groups in this compound dominate its properties, overshadowing the electronic contributions of the fluorine substituent. This contrasts with sulfonamides, where fluorine’s electronegativity plays a more critical role in reactivity .
  • Drug Development Potential: While the target compound’s lipophilicity may limit solubility, its metabolic stability makes it a candidate for prodrug strategies or applications requiring prolonged half-life. Comparatively, sulfonamides offer better solubility but are prone to faster clearance .

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